molecular formula C15H20N2O B8239303 (R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8239303
M. Wt: 244.33 g/mol
InChI Key: ZFKFPLQGSLCNLX-ZDUSSCGKSA-N
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Description

(R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a cyclopropyl group, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting with the preparation of the cyclopropylpyridine core This can be achieved through a cyclization reaction of appropriate precursors

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic applications.

  • Medicine: It may serve as a lead compound for drug development.

  • Industry: Its unique properties may be harnessed for various industrial applications, such as in materials science.

Mechanism of Action

The mechanism by which (R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole (S-enantiomer)

  • 4-(tert-Butyl)-2-(6-ethylpyridin-2-yl)-4,5-dihydrooxazole

  • 4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

Uniqueness: (R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

(4R)-4-tert-butyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-15(2,3)13-9-18-14(17-13)12-6-4-5-11(16-12)10-7-8-10/h4-6,10,13H,7-9H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKFPLQGSLCNLX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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